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Compound of Interest

Compound Name: IMMH001

Cat. No.: B11929217 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing

the dosage of IMMH001 for maximum efficacy in preclinical and clinical research.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of IMMH001?

A1: IMMH001, also known as SYL930, is a selective sphingosine-1-phosphate receptor 1

(S1P1) modulator. It also shows agonist activity on S1P4 and S1P5 receptors.[1][2] As a

prodrug, IMMH001 is phosphorylated in vivo to its active form, IMMH001-P. The primary

mechanism of action involves the functional antagonism of S1P1 receptors on lymphocytes.

This leads to the sequestration of lymphocytes in secondary lymphoid organs, reducing their

circulation in the peripheral blood and subsequent infiltration into inflamed tissues, such as the

joints in rheumatoid arthritis.[1][2][3] This modulation of lymphocyte trafficking is the basis for its

immunomodulatory effects.

Q2: What is the recommended starting dose for preclinical animal models?

A2: Based on preclinical studies in rat models of rheumatoid arthritis (adjuvant-induced and

collagen-induced arthritis), effective oral doses of IMMH001 have been in the range of 1.2 to

2.4 mg/kg daily.[4] A dose-dependent reduction in peripheral blood lymphocytes, a key

pharmacodynamic marker, has been observed in rats.[5] For initial studies, it is advisable to
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perform a dose-ranging study starting from a lower dose (e.g., 0.5 mg/kg) to establish the

optimal dose for your specific model and experimental conditions.

Q3: How should IMMH001 be formulated for oral administration in animal studies?

A3: In published preclinical studies, IMMH001 (Syl930) has been dissolved in distilled water for

oral administration in mice and rats.[4] It is crucial to ensure the compound is fully dissolved to

ensure accurate dosing. For other potential formulations for oral delivery in rats, various

vehicles like water-in-oil emulsions have been explored for polar drugs.[6]

Q4: What are the expected pharmacodynamic effects of IMMH001?

A4: The primary and most readily measurable pharmacodynamic effect of IMMH001 is a dose-

dependent reduction in the number of circulating peripheral blood lymphocytes.[5] This effect is

typically observed within hours of administration and is reversible upon discontinuation of the

drug.[7] Researchers should monitor lymphocyte counts (total and subsets like T and B cells) to

confirm target engagement and to help determine the optimal dose.

Q5: What is known about the clinical dosage and safety of IMMH001?

A5: IMMH001 has been in a Phase I clinical trial for rheumatoid arthritis in China.[1][4]

However, the results of this trial have not been publicly released. Therefore, specific

information on human dosage, safety, and toxicology is not yet available. As with other S1P1

modulators, potential adverse effects could include transient bradycardia upon first dose, and

an increased risk of infections due to lymphocyte sequestration.[8][9] Close monitoring of

cardiac function and for signs of infection is recommended in clinical settings.
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Issue Potential Cause Recommended Action

Lack of Efficacy (e.g., no

reduction in arthritis score)

Insufficient Dosage: The

administered dose may be too

low to achieve a therapeutic

effect.

Perform a dose-escalation

study to identify a more

effective dose. Monitor

lymphocyte counts to confirm

pharmacodynamic activity.

Poor Bioavailability: The

formulation may not be

optimal, leading to poor

absorption.

Ensure the compound is fully

solubilized. Consider

alternative, well-characterized

vehicle formulations for oral

administration.[6]

Model-Specific Resistance:

The animal model being used

may be resistant to the

immunomodulatory effects of

S1P1 modulation.

Review the literature for the

suitability of the chosen animal

model for testing S1P1

modulators. Consider using a

different, validated model of

the disease.

Unexpected Animal Mortality

Off-Target Toxicity: Although

IMMH001 is selective, high

doses may lead to off-target

effects.

Reduce the dose. Conduct a

thorough literature search for

toxicology data on IMMH001 or

similar S1P1 modulators. If no

data is available, consider

conducting preliminary

toxicology studies.

Compromised Immune

System: The reduction in

circulating lymphocytes can

increase susceptibility to

infections, especially in long-

term studies.

House animals in a specific-

pathogen-free (SPF)

environment. Monitor animals

closely for any signs of

infection. Consider

prophylactic antibiotic

treatment if infections are a

recurring issue.

Cardiovascular Effects: S1P1

receptor modulators can cause

Monitor heart rate and

cardiovascular function,
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transient bradycardia,

especially with the first dose.

While IMMH001 is designed to

have a better safety profile,

this cannot be ruled out.[7]

particularly after the initial

doses. Consider a dose-

escalation protocol to mitigate

potential first-dose effects.

High Variability in Experimental

Results

Inconsistent Dosing:

Inaccurate preparation of the

dosing solution or inconsistent

administration can lead to

variability.

Ensure precise preparation of

the dosing solution and

accurate oral gavage

technique. Use a consistent

volume for all animals.

Animal Health Status:

Underlying health issues in the

animals can affect their

response to treatment.

Use healthy animals from a

reputable supplier and allow

for an adequate

acclimatization period before

starting the experiment.

Data and Protocols
Preclinical Efficacy Data
Table 1: In Vitro Activity of IMMH001-P

Receptor Subtype EC50 (nM)

S1P1 12.4

S1P2 >1000

S1P3 >1000

S1P4 19.8

S1P5 29.4

(Data from Jin et al., 2019)

Table 2: Effect of IMMH001 on Adjuvant-Induced Arthritis in Rats
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Treatment Group Dose (mg/kg/day)
Arthritis Index (Day
28)

Hind Paw Swelling
(mm) (Day 28)

Arthritic Control - 12.5 ± 0.5 10.2 ± 0.4

IMMH001 1.2 7.8 ± 0.6 7.5 ± 0.3

IMMH001 2.4 6.5 ± 0.7 6.8 ± 0.2

Methotrexate 0.5 7.1 ± 0.5 7.1 ± 0.3

*p < 0.05, **p < 0.01

vs. Arthritic Control.

(Data adapted from

Jin et al., 2019)[1]

Experimental Protocols
1. Adjuvant-Induced Arthritis (AA) in Rats

Induction: Female Lewis rats (6-8 weeks old) are injected intradermally at the base of the tail

with 100 µL of Freund's complete adjuvant containing 10 mg/mL of heat-killed

Mycobacterium tuberculosis.

Treatment: Oral administration of IMMH001 (dissolved in distilled water) is initiated on the

day of adjuvant injection and continued daily for 28 days.

Assessment: Arthritis severity is evaluated by measuring hind paw swelling (using a

plethysmometer) and by a visual arthritis scoring system (e.g., 0-4 scale for each paw).

Histopathological analysis of the joints is performed at the end of the study.

2. Collagen-Induced Arthritis (CIA) in Rats

Induction: Male Wistar rats (6-8 weeks old) are immunized intradermally at the base of the

tail with 100 µL of an emulsion containing bovine type II collagen (2 mg/mL) and an equal

volume of Freund's incomplete adjuvant. A booster injection is given on day 7.

Treatment: Oral administration of IMMH001 begins on day 7 and continues daily until the end

of the experiment (e.g., day 21).
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Assessment: Similar to the AA model, paw swelling and arthritis scores are monitored

regularly. Joint tissues are collected for histological examination.
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Caption: Mechanism of action of IMMH001.
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Caption: Preclinical experimental workflow for IMMH001.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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